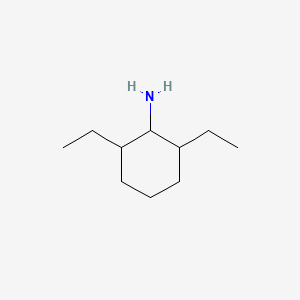

2,6-Diethylcyclohexanamine

Beschreibung

2,6-Diethylcyclohexanamine is a cyclohexane-based primary amine featuring ethyl substituents at the 2- and 6-positions of the ring. The ethyl groups at the 2,6-positions likely introduce steric hindrance and influence solubility, reactivity, and toxicity compared to analogs with different substituents or substitution patterns. Primary amines like this compound are typically reactive in polymerization, catalysis, or pharmaceutical synthesis, though its exact applications remain speculative without direct evidence.

Eigenschaften

CAS-Nummer |

19962-50-6 |

|---|---|

Molekularformel |

C10H21N |

Molekulargewicht |

155.28 g/mol |

IUPAC-Name |

2,6-diethylcyclohexan-1-amine |

InChI |

InChI=1S/C10H21N/c1-3-8-6-5-7-9(4-2)10(8)11/h8-10H,3-7,11H2,1-2H3 |

InChI-Schlüssel |

LRFRFHYTHMPJIP-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1CCCC(C1N)CC |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares 2,6-Diethylcyclohexanamine to structurally or functionally related cyclohexanamine derivatives, leveraging data from the provided evidence.

4,4'-Methylenebis(cyclohexylamine) (PACM)

- Structure : Diamine with two cyclohexyl groups linked by a methylene bridge.

- Molecular Formula : C₁₃H₂₆N₂ | Molecular Weight : 210.36 g/mol.

- Key Properties : Three geometric isomers (trans-trans, cis-cis, cis-trans) with varying steric and electronic profiles.

- Applications : Used in polyurethane and epoxy resin production due to its diamine functionality.

- Comparison : Unlike 2,6-Diethylcyclohexanamine, PACM is a diamine with a rigid methylene bridge, enhancing its utility in crosslinked polymers. The ethyl groups in 2,6-Diethylcyclohexanamine may reduce crystallinity compared to PACM’s symmetric structure.

2,2'-Dimethyl-4,4'-methylenebis(cyclohexylamine)

- Structure : PACM analog with methyl groups at the 2,2'-positions.

- Molecular Formula : C₁₅H₃₀N₂ (inferred) | Molecular Weight : ~238.42 g/mol.

- Key Properties : Structural similarity to PACM allows read-across toxicity assessments.

- Comparison: Methyl substituents in this analog reduce steric bulk compared to 2,6-Diethylcyclohexanamine.

N-Cyclohexyl-N-methylcyclohexanamine

- Structure : Secondary amine with cyclohexyl and methyl groups attached to nitrogen.

- Key Properties : Reduced nucleophilicity compared to primary amines due to steric and electronic effects.

- Comparison: As a secondary amine, this compound is less reactive in typical amine-driven reactions (e.g., Schiff base formation) than 2,6-Diethylcyclohexanamine. The ethyl groups in the latter may enhance solubility in nonpolar media relative to N-cyclohexyl-N-methyl derivatives.

Fatty Acids Compound with Cyclohexanamine

- Structure : Cyclohexanamine derivatives with fatty acid substituents.

- Comparison: Fatty acid chains likely impart amphiphilic properties, whereas 2,6-Diethylcyclohexanamine’s ethyl groups may prioritize solubility in organic solvents. Regulatory differences are notable, as fatty acid derivatives are subject to significant new use rules (SNURs) under PMNs P–12–69/P–12–70 .

Data Table: Comparative Analysis of Cyclohexanamine Derivatives

*Note: Data for 2,6-Diethylcyclohexanamine are inferred due to absence in evidence.

Key Research Findings and Trends

- Steric Effects : Ethyl groups in 2,6-Diethylcyclohexanamine likely impose greater steric hindrance than methyl or hydrogen substituents, affecting reaction kinetics and substrate binding .

- Toxicity : Structural analogs like 2,2'-dimethyl-PACM suggest that alkylated cyclohexanamines may share similar toxicological endpoints (e.g., respiratory or dermal irritation) .

- Regulatory Status : Fatty acid derivatives face stricter regulations compared to simpler alkylated amines, highlighting the impact of substituents on regulatory scrutiny .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.